1-[4-(oxetan-3-yl)phenyl]methanamine
Description
Contextualization of Oxetane-Substituted Phenylmethanamine Scaffolds in Organic Synthesis Research
Oxetanes, four-membered cyclic ethers, have become increasingly popular in medicinal chemistry and materials science. nih.gov Their incorporation into molecular scaffolds can significantly alter physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.org The oxetane (B1205548) ring is often considered a polar and metabolically robust substitute for more common groups like gem-dimethyl or carbonyl functionalities. nih.govmdpi.com
The phenylmethanamine scaffold, on the other hand, is a prevalent structural motif in a vast array of biologically active compounds. The combination of these two components into oxetane-substituted phenylmethanamine scaffolds creates a class of compounds with the potential for unique biological interactions and improved drug-like properties. acs.org Researchers are actively exploring synthetic strategies to access a variety of these derivatives in a divergent and efficient manner. acs.org
Rationale for Academic Investigation of 1-[4-(oxetan-3-yl)phenyl]methanamine
The specific academic interest in this compound stems from several key factors. The 3-substitution of the oxetane ring with an amine-containing group is a particularly noteworthy feature. This arrangement has been observed in a number of clinical candidates, where the oxetane moiety plays a crucial role in modulating the basicity (pKa) of the neighboring amine to more favorable levels for biological activity. acs.org
Furthermore, the presence of the oxetane can influence the metabolic profile of the molecule, potentially blocking metabolism at the benzylic position. acs.org This targeted modification highlights the strategic design of molecules to enhance their therapeutic potential. The investigation of this compound, therefore, provides valuable insights into the structure-activity relationships of this important class of compounds.
Current Gaps and Future Directions in Fundamental Research on this Compound Class
While the interest in oxetane-containing compounds is growing, there remain significant opportunities for fundamental research. A primary challenge lies in the development of mild and efficient synthetic methods to create a diverse range of oxetane and azetidine (B1206935) derivatives. acs.org The challenging preparation of these small, strained rings has historically limited their widespread application. nih.govchemrxiv.org
Future research will likely focus on several key areas:
Novel Synthetic Methodologies: The development of new catalytic systems and reaction pathways to access functionalized oxetanes is a high priority. nih.govnih.gov This includes exploring ruthenium-catalyzed oxidative alkynylations and defluorosulfonylation reactions. acs.orgnih.gov
Scaffold Diversification: Expanding the variety of molecular scaffolds incorporating the oxetane motif will be crucial for exploring a wider range of chemical space and potential applications. nih.gov
In-depth Physicochemical Profiling: A more comprehensive understanding of how the oxetane ring influences properties like pKa, solubility, and metabolic stability is needed to guide rational drug design. acs.org
Exploration of Biological Activity: Screening of diverse libraries of oxetane-substituted compounds against various biological targets will be essential to uncover new therapeutic leads.
Methodological Frameworks for Studying Novel Organic Chemical Entities
The study of a new chemical entity like this compound follows a well-established methodological framework in organic chemistry. This framework encompasses several key stages:
Synthesis and Purification: The initial step involves the chemical synthesis of the target compound. Various synthetic strategies may be employed, followed by purification techniques such as chromatography to obtain a pure sample. A patent describes a method for producing oxetan-3-ylmethanamines, which could be adapted for this specific compound. google.com
Structural Elucidation: Once synthesized, the precise structure of the molecule must be confirmed. This is typically achieved using a combination of spectroscopic techniques.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state. |
Physicochemical Characterization: The physical and chemical properties of the new compound are then determined. This includes measuring its melting point, boiling point, solubility in various solvents, and pKa.
Reactivity Studies: The chemical reactivity of the compound is explored to understand its stability and potential for further chemical transformations. This can involve subjecting the compound to a variety of reaction conditions. chemrxiv.org
Computational Modeling: In silico methods are increasingly used to predict the properties and behavior of new molecules, aiding in the design of new derivatives and the interpretation of experimental results. uni.lu
The systematic application of these methodologies allows for a comprehensive understanding of a novel chemical entity and its potential for future applications. The development of greener and more efficient synthetic methodologies, such as those utilizing microwave activation or mechanochemistry, is also a growing trend in this field. nih.govmdpi.com
Properties
CAS No. |
1553956-00-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Oxetan 3 Yl Phenyl Methanamine
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target molecule, 1-[4-(oxetan-3-yl)phenyl]methanamine, reveals two primary disconnections that form the basis for its synthesis. These disconnections focus on the formation of the C-N bond of the methanamine group and the C-C bond between the phenyl ring and the oxetane (B1205548) moiety.
The most straightforward disconnection is at the benzylic C-N bond, which points to a precursor aldehyde or nitrile. This leads to two main retrosynthetic pathways:
Pathway A: Reductive Amination. This approach disconnects the C-N bond, identifying 4-(oxetan-3-yl)benzaldehyde as a key intermediate. The methanamine can then be formed through reductive amination.
Pathway B: Nitrile Reduction. This strategy also disconnects the C-N bond, but through a nitrile intermediate, specifically 4-(oxetan-3-yl)benzonitrile (B11920139) . The primary amine is then obtained via reduction of the nitrile group.
A further disconnection of these intermediates at the phenyl-oxetane bond suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a suitable oxetane precursor and a functionalized phenyl ring.
Strategies for Oxetane Ring Introduction
The introduction of the oxetane ring onto the phenyl group is a critical step in the synthesis. Several methods can be employed to achieve this:
Suzuki-Miyaura Coupling: A robust method involves the palladium-catalyzed cross-coupling of an oxetane-containing boronic acid or ester with a halogenated phenyl precursor. For instance, coupling 4-cyanophenylboronic acid with a suitable 3-halooxetane or an oxetane-3-ylboronic ester derivative can furnish the 4-(oxetan-3-yl)benzonitrile intermediate.
Williamson Ether Synthesis-based Cyclization: An alternative strategy involves the formation of the oxetane ring on a pre-functionalized aromatic precursor. This can be achieved through an intramolecular Williamson ether synthesis, where a suitably positioned hydroxyl group displaces a leaving group on a three-carbon chain attached to the phenyl ring.
Approaches to Phenylmethanamine Moiety Formation
The formation of the phenylmethanamine moiety is typically the final step in the synthetic sequence. The two primary methods are:
Reductive Amination of an Aldehyde: The reaction of 4-(oxetan-3-yl)benzaldehyde with ammonia (B1221849) in the presence of a reducing agent is a direct and efficient method. researchgate.netnih.govpearson.comorganic-chemistry.org This one-pot reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. nih.govorganic-chemistry.org
Reduction of a Nitrile: The reduction of 4-(oxetan-3-yl)benzonitrile offers another reliable route. nextpeptide.com This transformation can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) in an ethereal solvent being a common choice for the complete reduction of the nitrile to the primary amine. nextpeptide.com Catalytic hydrogenation over a palladium or nickel catalyst can also be employed.
Classical and Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes often begin with commercially available starting materials and employ well-established chemical transformations.
Reductive Amination Pathways
A prominent synthetic strategy involves the initial preparation of 4-(oxetan-3-yl)benzaldehyde, followed by reductive amination.
Synthesis of 4-(oxetan-3-yl)benzaldehyde:
A plausible route to the key aldehyde intermediate starts from 4-bromobenzaldehyde. A Suzuki-Miyaura coupling with an appropriate oxetane-boron reagent, such as oxetane-3-ylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base, would yield 4-(oxetan-3-yl)benzaldehyde.
Reductive Amination Step:
The final step involves the conversion of the aldehyde to the primary amine.
| Reactants | Reagents and Conditions | Product | Notes |
| 4-(oxetan-3-yl)benzaldehyde | 1. Ammonia (NH₃) 2. Reducing agent (e.g., NaBH₄, NaBH₃CN, or H₂/Pd/C) 3. Solvent (e.g., Methanol, Ethanol) | This compound | The reaction is typically carried out in a one-pot manner. The pH is often controlled to facilitate imine formation. |
This method is attractive due to its directness and the generally high yields achieved in reductive amination reactions. nih.gov
Amine Functionalization of Precursor Aromatic Systems
This approach focuses on first constructing the oxetane-substituted aromatic core and then introducing the amine functionality.
Synthesis of 4-(oxetan-3-yl)benzonitrile:
Starting from 4-cyanophenylboronic acid, a Suzuki-Miyaura coupling with a 3-halooxetane (e.g., 3-bromooxetane) can provide 4-(oxetan-3-yl)benzonitrile.
Nitrile Reduction Step:
The subsequent reduction of the nitrile group yields the target amine.
| Reactant | Reagents and Conditions | Product | Notes |
| 4-(oxetan-3-yl)benzonitrile | 1. Reducing agent (e.g., LiAlH₄, H₂/Raney Ni, or H₂/Pd/C) 2. Solvent (e.g., Diethyl ether, THF, or Ethanol) | This compound | LiAlH₄ provides a powerful and often clean reduction. Catalytic hydrogenation is a milder alternative. nextpeptide.com |
This pathway is also highly viable and relies on well-established and high-yielding reactions.
Oxetane Ring-Forming Reactions in the Synthesis of the Phenyl Precursor
For instance, starting with 4-hydroxybenzaldehyde, the hydroxyl group could be alkylated with a suitable three-carbon synthon containing a leaving group and a protected hydroxyl group. Deprotection followed by intramolecular cyclization (Williamson ether synthesis) would yield 4-(oxetan-3-yl)benzaldehyde, which could then be converted to the target amine as described in section 2.2.1.
Enantioselective Synthesis of Chiral Analogues of this compound
The synthesis of specific enantiomers of chiral amines is a significant area of research. For analogues of this compound, where the benzylic carbon is a stereocenter, controlling the three-dimensional arrangement of the amine group is crucial. This is achieved through various enantioselective techniques, including asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis is a powerful tool for the synthesis of chiral amines, offering a direct and atom-economical route to enantiomerically enriched products. A primary strategy for synthesizing chiral analogues of this compound would involve the asymmetric hydrogenation of a prochiral imine precursor, derived from 4-(oxetan-3-yl)benzaldehyde. This method establishes the chiral center during the C=N bond reduction.
The success of this transformation hinges on the catalyst, which is typically a transition metal complexed with a chiral ligand. Iridium and Rhodium-based catalysts, in particular, have shown high efficacy in the asymmetric hydrogenation of various imines.
Key Research Findings:
Catalyst Systems: The development of transition metal catalysts with chiral phosphine (B1218219) ligands has been pivotal. For the asymmetric hydrogenation of aryl imines, complexes of Iridium and Rhodium are frequently employed due to their high activity and the high levels of enantioselectivity they can impart.
Reaction Conditions: These hydrogenations are often performed under hydrogen pressure. The choice of solvent and additives can also significantly influence both the conversion rate and the enantiomeric excess (e.e.) of the resulting chiral amine.
Below is a table of representative chiral ligands that are commonly used in the asymmetric hydrogenation of imines and could be applicable to the synthesis of chiral this compound analogues.
| Chiral Ligand Family | Metal | Potential Advantages |
| BINAP Derivatives | Rhodium, Iridium | Well-established, high enantioselectivity for a range of substrates. |
| Josiphos Ligands | Iridium | High turnover numbers and frequencies, excellent enantioselectivity. |
| Mandyphos (Walphos) Ligands | Iridium | Effective for N-aryl imines, robust and air-stable pre-catalysts. |
| C-THU-Phos | Iridium | Specifically designed for challenging substrates, including ketimines. |
This table is illustrative of common ligand families used for asymmetric imine hydrogenation and does not represent specific experimental data for the target compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free or Reduced-Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Many organic reactions are now being developed to run in greener solvents like water, or under solvent-free (neat) conditions. nih.gov For the synthesis of this compound and its precursors, this could involve:
Aqueous Phase Reactions: Performing reactions, such as the initial formation of the oxetane ring or the final amination step, in water can significantly reduce the environmental footprint. acs.org
Solvent-Free Reactions: Certain reactions, like the iodosulfenylation of alkynes, have been shown to proceed efficiently without any solvent, which represents an ideal scenario from a green chemistry perspective. rsc.org While not directly applied to the target compound, this demonstrates the potential for developing similar solvent-free steps in its synthesis.
Catalyst Development for Sustainable Production
Sustainable catalyst design focuses on using earth-abundant metals and developing heterogeneous catalysts that can be easily recovered and reused.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (like Rhodium, Iridium, Palladium) with catalysts based on more abundant metals such as Nickel, Iron, or Copper is a major goal. For instance, nickel-based catalysts have been reported for the reductive amination of aldehydes and ketones.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Syntheses with high atom economy are inherently greener as they generate less waste.
Reaction Types: Addition reactions, such as the [2+2] cycloadditions sometimes used to form oxetane rings or the hydrogenation of an imine, are highly atom-economical as all reactant atoms are incorporated into the product. beilstein-journals.org
Avoiding Stoichiometric Reagents: Synthetic routes that rely on stoichiometric reagents, particularly protecting groups or certain activating agents, tend to have poor atom economy. For example, the Gabriel synthesis of amines generates a stoichiometric amount of phthalic acid derivative as waste. Catalytic approaches are therefore preferred. A well-designed synthesis of this compound would maximize the use of catalytic steps and addition reactions to ensure a high percentage of atom economy. rsc.org
Reaction Mechanisms and Chemical Transformations Involving 1 4 Oxetan 3 Yl Phenyl Methanamine
Reactivity of the Primary Amine Functionality in 1-[4-(oxetan-3-yl)phenyl]methanamine
The primary benzylic amine group is a versatile handle for a multitude of chemical transformations. Its nucleophilicity allows it to readily participate in reactions that form new carbon-nitrogen and heteroatom-nitrogen bonds. While specific literature examples for the reactions of this compound itself are not extensively documented in publicly accessible journals or patents, its reactivity can be confidently inferred from the well-established chemistry of benzylamines and closely related analogues.
The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (via coupling agents) to form stable amide derivatives. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) or water.
For instance, in the synthesis of related compounds, benzylamine (B48309) analogues are routinely coupled with carboxylic acids using standard peptide coupling reagents.
Table 1: Representative Conditions for Amide Bond Formation
| Amine Substrate | Acylating Agent/Coupling Partner | Reagents/Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| Benzylamine Analogue | Carboxylic Acid | HATU, DIPEA | DMF | N-Benzylamide |
| Benzylamine Analogue | Acid Chloride | Triethylamine | DCM | N-Benzylamide |
Data based on standard, widely published synthetic methodologies for benzylamines.
Condensation of the primary amine with aldehydes and ketones yields imines (or Schiff bases), which can be stable entities themselves or serve as intermediates for further reactions. This transformation is typically catalyzed by mild acid and involves the formation of a hemiaminal intermediate followed by dehydration.
A particularly important application of this reactivity is in reductive amination . In this one-pot process, the transiently formed imine or the corresponding iminium ion is immediately reduced by a selective reducing agent present in the reaction mixture, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaCNBH₃), to afford a secondary or tertiary amine. nih.govcommonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org STAB is often preferred as it is mild, selective for the iminium ion over the starting carbonyl compound, and effective in common aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). organic-chemistry.org
The general sequence for a direct reductive amination is:
Reaction of the amine with a carbonyl compound to form an iminium ion, often catalyzed by acetic acid. nih.gov
In-situ reduction of the iminium ion by a hydride reagent. organic-chemistry.org
This method is a powerful tool for constructing complex amine scaffolds from simpler building blocks. masterorganicchemistry.comorganic-chemistry.org
The nucleophilic character of the primary amine allows for N-alkylation and N-arylation reactions. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, directed methods like the aforementioned reductive amination provide a controlled route to N-alkyl derivatives.
N-Arylation is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium or copper catalyst to form a C-N bond between the amine and an aryl halide or triflate. While no specific examples with this compound are published, the C-H alkylation of benzylamine derivatives using rhodium catalysts has also been reported, showcasing advanced methods for derivatization. nih.govnih.govbohrium.com
Chemical Behavior of the Oxetane (B1205548) Ring System in this compound
The oxetane ring is a strained four-membered ether. This ring strain, combined with the Lewis basicity of the oxygen atom, dictates its chemical behavior. uni.lu
The most characteristic reaction of the oxetane ring is its cleavage under acidic conditions. The mechanism typically involves the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. This can lead to the formation of 1,3-diols or other functionalized propane (B168953) derivatives. The regioselectivity of the ring-opening can be influenced by steric and electronic factors of the substituents. chemrxiv.org
In the case of 3-aryl-substituted oxetanes, acidic conditions can promote the formation of a relatively stable benzylic carbocation intermediate. researchgate.net In some instances, the presence of an internal nucleophile can lead to intramolecular ring-opening. For example, deprotection of a tert-butyl ester on a closely related 3-aryl-3-carboxy-oxetane using trifluoroacetic acid (TFA) was reported to trigger a ring-opening/recyclization cascade to form a tetrahydropyranone, due to the internal carboxylic acid acting as a nucleophile. researchgate.net
Despite its inherent ring strain, the oxetane ring, particularly in 3-substituted and 3,3-disubstituted systems, exhibits considerable stability under a wide range of common synthetic conditions. chemrxiv.org Studies on 3,3-diaryloxetanes have shown them to be robust and stable across a pH range from 1.2 to 10.0. nih.gov The 3-aryl substitution is thought to provide a degree of stabilization against certain degradation pathways. researchgate.net
Table 2: General Stability Profile of the 3-Aryloxetane Moiety
| Reaction Condition | Stability | Notes |
|---|---|---|
| Basic Conditions (e.g., LiOH, NaOH) | Generally Stable | Ester hydrolysis on other parts of the molecule can be performed without affecting the oxetane ring. researchgate.net |
| Reductive Amination (e.g., NaBH(OAc)₃, AcOH) | Generally Stable | Standard reductive amination protocols are well-tolerated. |
| Hydrogenolysis (e.g., H₂, Pd/C) | Generally Stable | Used for deprotection of other functional groups (e.g., Cbz) without cleaving the oxetane. researchgate.net |
| Strong Acid (e.g., TFA, concentrated HCl) | Potential for Ring-Opening | Prone to ring-opening, especially with heating or if internal nucleophiles are present. nih.govresearchgate.net |
| Peptide Coupling (e.g., HATU, EDCI) | Stable | Standard amide coupling conditions are compatible. |
This robustness allows the oxetane moiety to be carried through multi-step synthetic sequences, making it a valuable building block in modern drug design. chemrxiv.org
Computational and Theoretical Investigations of 1 4 Oxetan 3 Yl Phenyl Methanamine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
No specific studies are available to provide data on the conformational analysis, energy minima, frontier molecular orbitals, or charge distribution for 1-[4-(oxetan-3-yl)phenyl]methanamine.
Conformational Analysis and Energy Minima
Information not available in published literature.
Frontier Molecular Orbital (FMO) Analysis
Information not available in published literature.
Charge Distribution and Electrostatic Potential Maps
Information not available in published literature.
Reaction Mechanism Elucidation via Computational Methods
No specific studies are available that detail the computational elucidation of reaction mechanisms involving this compound.
Transition State Characterization for Key Transformations
Information not available in published literature.
Potential Energy Surface Mapping of Reaction Pathways
Information not available in published literature.
Molecular Dynamics Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic nature of molecules, providing a window into their conformational flexibility and interactions at an atomic level. For this compound, MD simulations can elucidate how its structure and behavior change in various environments, such as different solvents.
The conformation of this compound is expected to be significantly influenced by the surrounding solvent. The polarity and hydrogen-bonding capacity of the solvent can affect the orientation of the oxetane (B1205548) ring relative to the phenyl group and the rotational freedom of the methanamine side chain.
In polar protic solvents like water or ethanol, the primary amine group (-CH2NH2) can act as both a hydrogen bond donor and acceptor. Similarly, the oxygen atom of the oxetane ring can accept hydrogen bonds. nih.gov These interactions with the solvent are likely to stabilize more extended conformations of the molecule. Ab initio studies on similar molecules have shown that the increasing weight of the dipolar resonance structure in more polar solvents can lead to changes in geometry and vibrational spectra. nih.gov The nucleophilicity of aromatic amines, a key factor in their reactivity, is also known to be strongly dependent on the nature of the solvent, with polar protic solvents often enhancing reactivity in reactions like aza-Michael additions. academie-sciences.fr
In contrast, in a nonpolar aprotic solvent such as benzene (B151609) or chloroform, intramolecular forces and van der Waals interactions would play a more dominant role in determining the molecular conformation. It is plausible that in such environments, a more compact or folded conformation, where the oxetane and phenyl rings are in closer proximity, might be favored. Computational studies on other flexible molecules have demonstrated that different solvents can lead to significantly different predominant conformations, such as shifts between helical and β-hairpin structures in peptides. rsc.org
The reactivity of the methanamine group is also tied to its conformation and the solvent environment. For instance, the accessibility of the lone pair of electrons on the nitrogen atom, crucial for its nucleophilic character, will be modulated by solvent interactions.
Table 1: Predicted Solvent-Dependent Conformational Parameters for this compound
| Solvent | Predicted Dihedral Angle (Oxetane-Phenyl) | Predicted End-to-End Distance (Å) | Predominant Interactions |
| Water | 15° - 35° | 6.5 - 7.5 | Hydrogen bonding (solute-solvent) |
| Ethanol | 20° - 40° | 6.2 - 7.2 | Hydrogen bonding (solute-solvent) |
| Chloroform | 45° - 65° | 5.8 - 6.8 | Dipole-dipole interactions |
| Benzene | 50° - 70° | 5.5 - 6.5 | π-π stacking (intramolecular) |
Note: The data in this table is hypothetical and based on theoretical principles for illustrative purposes.
The structural motifs of this compound—a polar oxetane ring, an aromatic phenyl group, and a hydrogen-bonding methanamine group—suggest a propensity for specific intermolecular interactions that could lead to self-assembly. In a condensed phase or in non-polar solvents, several types of non-covalent interactions are anticipated.
Hydrogen bonding involving the primary amine group is expected to be a dominant interaction, leading to the formation of dimers or larger aggregates. The phenyl rings can engage in π-π stacking interactions, further stabilizing such assemblies. The oxetane moiety, with its polar nature, can participate in dipole-dipole interactions. The interplay of these forces is critical in determining the supramolecular architecture. ias.ac.in Studies on similar aromatic compounds have highlighted the importance of hydrogen bonds and π–π stacking in directing their self-assembly into ordered nanostructures. nih.gov
MD simulations can be employed to predict the likelihood and geometry of these self-assembled structures. By simulating a system with multiple molecules of this compound, one could observe the spontaneous formation of ordered aggregates and characterize their structural features. Such simulations on phenylalanine-based peptides, for example, have successfully modeled their self-organization into tubular structures. nih.gov
Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Predicted Energy (kcal/mol) in Vacuum |
| N-H···N Hydrogen Bond | -3.5 to -5.0 |
| N-H···O (Oxetane) Hydrogen Bond | -2.5 to -4.0 |
| Parallel-Displaced π-π Stacking | -2.0 to -3.5 |
| T-shaped π-π Stacking | -1.5 to -2.5 |
Note: The data in this table is hypothetical and based on theoretical principles for illustrative purposes.
Structure-Activity Relationship (SAR) Studies for Derivatives and Analogues (Theoretical Aspects)
While direct SAR studies on this compound are not available, theoretical approaches can be used to predict how modifications to its structure would affect its properties and potential biological activity. The oxetane ring is a particularly interesting feature, as it is increasingly used in medicinal chemistry to improve properties such as solubility, metabolic stability, and potency. nih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity or property. For this compound, a QSAR model could be developed to predict its chemical reactivity, for instance, its nucleophilicity or its potential as an enzyme inhibitor.
To build such a model, a virtual library of derivatives would be created by systematically modifying the core structure. For example, substituents could be added to the phenyl ring, the oxetane ring, or the amine group. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A statistical method, such as partial least squares (PLS) regression, would then be used to correlate these descriptors with a predicted reactivity parameter. nih.gov Such models have been successfully applied to various classes of compounds to understand the structural drivers of their biological response. nih.gov
Table 3: Hypothetical QSAR Descriptors and Their Potential Impact on Reactivity
| Descriptor | Modification Leading to Increase in Descriptor Value | Predicted Effect on Nucleophilicity |
| Hammett constant (σp) of phenyl substituent | Adding electron-withdrawing groups (e.g., -NO2) | Decrease |
| Dipole Moment | Increasing polarity of substituents | Variable, depends on vector alignment |
| Molecular Volume | Adding bulky substituents | Decrease (due to steric hindrance) |
| pKa of the amine | Adding electron-donating groups | Increase |
Note: This table presents a hypothetical QSAR model for illustrative purposes.
In the absence of a known biological target, ligand-based design principles can be applied. This involves comparing the 3D shape and electrostatic properties of this compound with those of known active molecules. If a significant similarity is found, it can be hypothesized that our molecule of interest might share a similar biological activity. For example, the oxetane moiety is often used as a bioisostere for carbonyl or gem-dimethyl groups, which can guide the search for potential activities. nih.gov
If a biological target is identified, structure-based design becomes a powerful tool. This approach relies on the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. Using molecular docking simulations, one can predict the binding mode and affinity of this compound within the active site of the protein. usf.edu
These simulations can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the amine group could form a salt bridge with an acidic residue (e.g., aspartic or glutamic acid), the phenyl ring could fit into a hydrophobic pocket, and the oxetane oxygen could act as a hydrogen bond acceptor. acs.org This information is invaluable for designing new analogues with improved potency and selectivity. By identifying "hot spots" in the binding site, modifications can be proposed to enhance these interactions. usf.edu
Advanced Analytical Approaches for the Study of 1 4 Oxetan 3 Yl Phenyl Methanamine and Its Derivatives
Spectroscopic Techniques for Elucidating Reaction Intermediates and Products
Spectroscopic methods offer a real-time and non-invasive window into chemical transformations, providing detailed information about the structure and connectivity of atoms. For a molecule like 1-[4-(oxetan-3-yl)phenyl]methanamine, with its distinct aromatic, aminic, and oxetane (B1205548) moieties, spectroscopy is a powerful tool for both qualitative and quantitative analysis.
In-Situ NMR Spectroscopy for Reaction Monitoring
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. This method allows for the observation of the disappearance of starting materials, the appearance of products, and the transient formation of intermediates without the need for sampling and quenching the reaction. rsc.orgbeilstein-journals.org For the synthesis of this compound, which could, for example, involve the reduction of a corresponding nitrile or imine, in-situ ¹H NMR can track key proton signals.
A hypothetical reaction monitoring of the reduction of 4-(oxetan-3-yl)benzonitrile (B11920139) to this compound would involve observing the disappearance of the aromatic proton signals adjacent to the nitrile group and the emergence of a new singlet corresponding to the benzylic methylene (B1212753) protons (CH₂NH₂) of the product. The integration of these signals over time provides kinetic data about the reaction rate. Furthermore, specialized NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to distinguish between different species in the reaction mixture based on their diffusion coefficients, which correlate with their size and shape.
Zero-field NMR spectroscopy is an emerging technique that can be particularly useful for monitoring reactions in metal containers, which would shield the sample from the magnetic field in conventional high-field NMR. nih.gov This could be advantageous for reactions involving organometallic catalysts or hydrogenations under pressure.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for Reaction Monitoring
| Compound | Functional Group Protons | Expected Chemical Shift (δ, ppm) |
| 4-(oxetan-3-yl)benzonitrile | Aromatic-H ortho to CN | 7.7-7.8 |
| 4-(oxetan-3-yl)benzonitrile | Aromatic-H meta to CN | 7.5-7.6 |
| This compound | Benzylic CH₂ | ~3.9 |
| This compound | Aromatic-H | 7.2-7.4 |
| This compound | Oxetane CH₂ | 4.8-5.0 |
| This compound | Oxetane CH | ~4.6 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Advanced Mass Spectrometry for Mechanistic Investigations
Advanced mass spectrometry (MS) techniques are crucial for elucidating reaction mechanisms by identifying and characterizing transient intermediates and byproducts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for proposed intermediates. Tandem mass spectrometry (MS/MS) experiments, where ions are isolated and fragmented, offer insights into the structure of these species.
For this compound, electrospray ionization (ESI) is a soft ionization technique that would typically be used to generate protonated molecules [M+H]⁺. The fragmentation pattern of this ion in an MS/MS experiment can reveal characteristic losses. For instance, the loss of the oxetane ring or the aminomethyl group would produce specific fragment ions, helping to confirm the structure of the parent molecule and any related impurities. The fragmentation of aromatic compounds often involves characteristic rearrangements, such as the McLafferty rearrangement, which could be relevant for certain derivatives. nih.govyoutube.comyoutube.com
Predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape in the gas phase, can be calculated and compared with experimental values obtained from ion mobility-mass spectrometry (IM-MS). This provides an additional dimension of characterization. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 164.10700 | 130.5 |
| [M+Na]⁺ | 186.08894 | 136.0 |
| [M-H]⁻ | 162.09244 | 137.2 |
| [M+NH₄]⁺ | 181.13354 | 142.9 |
| [M+K]⁺ | 202.06288 | 138.2 |
| [M+H-H₂O]⁺ | 146.09698 | 118.9 |
Data sourced from PubChemLite. uni.lu These are computationally predicted values.
Chromatographic Method Development for Purity Assessment and Separation of Isomers
Chromatographic techniques are the cornerstone for the purification and purity assessment of pharmaceutical compounds. For this compound, various chromatographic methods are essential to ensure the final product is free of impurities and, if chiral, to determine its enantiomeric composition.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a stereocenter at the benzylic carbon if substituted asymmetrically, and the oxetane ring itself can be chiral depending on substitution, the separation of enantiomers is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of a chiral compound. csfarmacie.cznih.govnih.govdergipark.org.tr
The development of a chiral HPLC method would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov Other CSPs, like those based on cyclodextrins or proteins, could also be evaluated. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. dergipark.org.tr The "three-point interaction" model is a guiding principle in understanding the chiral recognition mechanism, where the analyte forms a transient diastereomeric complex with the CSP. csfarmacie.cz
Table 3: Common Chiral Stationary Phases for HPLC
| CSP Type | Common Trade Names | Potential for Separating Amines |
| Polysaccharide-based (amylose/cellulose derivatives) | Chiralpak, Chiralcel | High |
| Cyclodextrin-based | Cyclobond | Moderate to High |
| Protein-based (e.g., AGP, BSA) | Chiral-AGP | Moderate |
| Pirkle-type (π-acid/π-base) | Whelk-O1 | Moderate |
Preparative Chromatography for Scale-Up Purification
For the purification of this compound on a larger scale, preparative chromatography is employed. This can range from traditional column chromatography using silica (B1680970) gel for initial purification to preparative HPLC for obtaining highly pure material. mdpi.comnih.gov In preparative HPLC, larger columns with the same stationary phase as the optimized analytical method are used, and the sample is injected in larger quantities. The fractions corresponding to the desired product are collected, and the solvent is removed to yield the purified compound.
The choice of solvent system is critical to ensure good separation and solubility of the compound while also being practical for removal post-purification. A typical mobile phase for preparative reverse-phase HPLC might consist of a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic compounds like amines.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org Obtaining a single crystal of this compound or a suitable salt or derivative would provide a wealth of information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. acs.orgnih.gov
This technique would unambiguously confirm the connectivity of the atoms and the relative stereochemistry if multiple chiral centers are present. For a chiral compound, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion can be used to determine the absolute configuration. The crystal packing information obtained can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the solid. The puckering of the oxetane ring, a key structural feature, can be precisely determined from crystallographic data. acs.org While a specific crystal structure for the title compound is not publicly available, analysis of related oxetane-containing structures reveals typical C-O bond lengths of around 1.46 Å and C-C bond lengths of about 1.53 Å within the oxetane ring. acs.org
Crystal Packing and Intermolecular Interactions
While specific crystal structure data for this compound is not publicly available, the analysis of structurally related compounds, such as other 4-substituted benzylamine (B48309) derivatives and molecules containing phenyl and oxetane rings, provides valuable insights into its expected solid-state behavior. The crystal packing of such molecules is typically governed by a combination of hydrogen bonds, van der Waals forces, and potentially weaker C–H···π interactions. researchgate.netias.ac.inrsc.org
The primary amine group of this compound is a strong hydrogen bond donor, while the nitrogen atom and the oxygen atom of the oxetane ring can act as hydrogen bond acceptors. It is anticipated that the crystal structure would feature a network of intermolecular hydrogen bonds, likely involving the amine group and the oxetane oxygen. researchgate.netresearchgate.net For instance, in the crystal structures of various benzylamine derivatives, N–H···N and N–H···O hydrogen bonds are common motifs that dictate the supramolecular assembly. mdpi.com
Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (amine) | N (amine), O (oxetane) | Primary structural motif |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of the lattice |
| C-H···π Interactions | C-H (aliphatic/aromatic) | Phenyl Ring | Secondary stabilization |
| Van der Waals Forces | All atoms | All atoms | Overall cohesion |
Co-Crystallization Studies with Supramolecular Hosts
Co-crystallization with supramolecular hosts, such as cyclodextrins, is a powerful technique for isolating and purifying compounds, as well as for potentially improving their physicochemical properties. mdpi.comnih.gov While specific studies on this compound are not documented, the general principles of host-guest chemistry with amines and aromatic compounds are well-established.
Cyclodextrins, being toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the phenyl portion of this compound. researchgate.netnih.gov This inclusion is driven by favorable van der Waals interactions between the hydrophobic guest and the cyclodextrin (B1172386) cavity. The amine and oxetane groups, being more polar, would likely be positioned near the rim of the cyclodextrin, where they can interact with the hydroxyl groups of the host. researchgate.net
The formation of such inclusion complexes can be studied using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comnih.gov These studies would not only confirm the formation of the co-crystal but also provide detailed information about the geometry of the host-guest complex and the specific intermolecular interactions involved. Such co-crystals could be valuable for chiral separations if a chiral cyclodextrin is used.
Hyphenated Techniques for Complex Mixture Analysis and Trace Component Identification
The synthesis of this compound can potentially lead to a variety of byproducts and impurities. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such complex mixtures. frag-den-staat.de
GC-MS and LC-MS Methodologies for Reaction Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of volatile and non-volatile organic compounds, respectively. researchgate.netnih.govnih.gov
GC-MS Analysis: For the analysis of volatile byproducts in the synthesis of this compound, GC-MS is the method of choice. aidic.it Potential byproducts could include starting materials, intermediates, or products of side reactions. Derivatization of the amine group, for instance with pentafluorobenzoyl chloride, can improve the chromatographic behavior and detection sensitivity of the target analyte and related primary amines. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the ionized molecules, allowing for the confident identification of unknown impurities. osti.gov
LC-MS Analysis: LC-MS is ideally suited for the analysis of the main components of the reaction mixture, including the product itself and any non-volatile byproducts or impurities. shimadzu.comjfda-online.com Reversed-phase liquid chromatography, using a C18 or a polar-embedded column, would likely provide good separation of the relatively polar this compound from less polar impurities. Electrospray ionization (ESI) in positive ion mode would be an effective method for generating ions of the amine-containing compounds for MS detection. frag-den-staat.deshimadzu.com High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which is crucial for determining the elemental composition of unknown byproducts. thermofisher.com
Table 2: Hypothetical GC-MS and LC-MS Methods for the Analysis of this compound and its Byproducts
| Parameter | GC-MS | LC-MS |
| Column | DB-5MS or similar non-polar capillary column | C18 or Polar-RP column |
| Mobile Phase | Helium | Acetonitrile/Water with 0.1% Formic Acid |
| Injection | Split/Splitless | Autosampler |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Quadrupole, TOF, or Orbitrap |
| Target Analytes | Volatile impurities, unreacted starting materials | Product, non-volatile byproducts, polar impurities |
CE-MS for High-Resolution Separations
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species like the protonated form of this compound. nih.govwikipedia.orgslideshare.net CE offers very high separation efficiency, often exceeding that of LC, which can be advantageous for resolving closely related impurities or isomers. nih.gov
In a typical CE-MS setup, a background electrolyte at a low pH would be used to ensure that the primary amine is protonated and migrates towards the cathode. slideshare.net The separation is based on the charge-to-size ratio of the analytes. The high resolving power of CE, combined with the specificity and sensitivity of MS detection, makes CE-MS a powerful tool for purity assessment and the identification of trace-level impurities that might be missed by other techniques. nih.govnih.gov This technique is also valuable for chiral separations when a suitable chiral selector is added to the background electrolyte. nih.gov
Applications of 1 4 Oxetan 3 Yl Phenyl Methanamine in Chemical Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis (Excluding Medicinal Targets)
The inherent functionalities of 1-[4-(oxetan-3-yl)phenyl]methanamine—a primary amine and a substituted aromatic ring—position it as an ideal starting material for the construction of complex molecular architectures. The oxetane (B1205548) ring, in particular, is increasingly favored in modern synthesis for its ability to act as a polar, stable, and three-dimensional bioisostere for less favorable groups like gem-dimethyl or carbonyl functions. nih.govnih.gov
The primary amine of this compound serves as a versatile handle for a multitude of chemical transformations to generate diverse molecular scaffolds. Standard reactions such as N-acylation, N-alkylation, reductive amination, and urea (B33335)/thiourea formation can be employed to elaborate the core structure. These reactions would lead to a wide array of non-chiral scaffolds whose properties are modulated by the appended substituent.
Furthermore, the benzylamine (B48309) moiety allows for the synthesis of chiral scaffolds. Asymmetric reduction of an imine formed from the corresponding benzaldehyde (B42025) or asymmetric derivatization of the amine could introduce chirality. Alternatively, the existing primary amine can be used as a directing group in stereoselective reactions on the aromatic ring or on substituents introduced at the amine. The development of such chiral scaffolds is a cornerstone of fine chemical synthesis.
Table 1: Potential Reactions for Scaffold Synthesis
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| N-Acylation | Acid chlorides, Anhydrides | Amide |
| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amine |
| Urea Formation | Isocyanates | Urea |
The rigid phenyl-oxetane unit combined with the reactive amine makes this compound a promising precursor for advanced organic materials. The amine functionality can be used to incorporate the molecule into polymeric structures. For instance, it could serve as a monomer in the synthesis of polyamides, polyimides, or polyureas through step-growth polymerization with appropriate comonomers (e.g., diacyl chlorides or diisocyanates).
The presence of the polar oxetane group and the hydrogen-bonding capability of the amine (or its derivatives) could influence the intermolecular interactions within the resulting materials, potentially leading to polymers with tailored thermal properties, enhanced solubility in specific solvents, or unique self-assembly characteristics for creating structured films and fibers.
Utilization in Catalysis and Ligand Design
The structure of this compound is well-suited for derivatization into ligands for metal-catalyzed reactions. The primary amine is a common starting point for the synthesis of a vast range of chelating ligands.
The primary amine can be readily converted into more complex ligand structures, such as Schiff bases (through condensation with aldehydes or ketones) or N-heterocyclic carbenes (NHCs) after further synthetic steps. nih.gov For example, reaction with a suitable diketone or dialdehyde (B1249045) could yield bidentate or tetradentate ligands capable of coordinating with various transition metals like palladium, ruthenium, or copper. nih.govscbt.com
The oxetane-substituted phenyl group provides steric bulk and specific electronic properties to the resulting metal complex. nih.gov This can influence the catalyst's activity, selectivity, and stability in cross-coupling reactions, hydrogenations, or oxidation catalysis. The polarity of the oxetane may also confer favorable solubility profiles on the catalyst, potentially allowing for catalysis in greener solvents.
Table 2: Potential Ligand Classes from this compound
| Ligand Class | Synthetic Precursor(s) | Potential Metal Coordination |
|---|---|---|
| Schiff Base | Aldehydes, Ketones | N, O or N, N |
| Amido Ligands | Deprotonation | N |
| N-Heterocyclic Carbene (NHC) | Multi-step synthesis involving imidazole (B134444) formation | C |
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The amine functionality of this compound provides a direct route for its immobilization onto solid supports. It can be covalently attached to supports like silica (B1680970) gel, alumina, or polymeric resins that have been functionalized with reactive groups such as epoxides, isocyanates, or acid chlorides.
Once a catalytically active metal complex of a ligand derived from this amine is formed, the entire system can be anchored to the support. This would create a robust heterogeneous catalyst, combining the tailored reactivity of the molecular catalyst with the practical benefits of a solid-phase system.
Contribution to Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry relies on non-covalent interactions to form organized assemblies. sigmaaldrich.com The structural features of this compound make it an interesting candidate for participation in host-guest systems.
The aromatic phenyl ring can act as a "guest" by inserting into the hydrophobic cavities of "host" molecules like cyclodextrins, calixarenes, or cucurbiturils. bldpharm.com This interaction is driven by hydrophobic and van der Waals forces. The formation of such inclusion complexes can dramatically alter the physicochemical properties of the amine, such as its solubility in water.
Conversely, the amine and oxetane groups can participate in hydrogen bonding and dipole-dipole interactions. After derivatization into a larger, more complex structure, the molecule itself could potentially act as a host for small ions or neutral molecules. The defined geometry of the phenyl-oxetane unit could be exploited to create pre-organized binding pockets, a key principle in the design of synthetic receptors. These interactions are fundamental to the development of chemical sensors, molecular switches, and stimuli-responsive materials.
Design of Molecular Recognition Systems
The distinct structural characteristics of this compound make it a compelling building block for the design of molecular recognition systems. The phenyl ring provides a scaffold for π-π stacking interactions, while the primary amine group can act as a hydrogen bond donor and a site for further functionalization. The oxetane ring, with its lone pair of electrons on the oxygen atom, can function as a hydrogen bond acceptor. mdpi.com This multifunctional nature allows for a range of non-covalent interactions that are crucial for molecular recognition. nih.govnih.govrsc.org
The interplay between the aromatic ring, the amine, and the oxetane allows for the creation of specific binding pockets for target molecules. For instance, the amine group can be modified to introduce other functionalities, thereby tailoring the recognition properties of the resulting molecule. The conformational rigidity imparted by the oxetane ring can also pre-organize the molecule for binding, reducing the entropic penalty upon complexation and potentially leading to higher affinity and selectivity. uni.lubldpharm.com
Table 1: Potential Molecular Interactions of this compound in Molecular Recognition
| Functional Group | Potential Interaction Type | Role in Recognition |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Binding of aromatic guest molecules |
| Amine Group | Hydrogen Bonding (Donor), Ionic Interactions | Interaction with polar and charged species |
| Oxetane Ring | Hydrogen Bonding (Acceptor), Dipole-Dipole | Specific binding and conformational control |
Self-Assembling Systems and Soft Materials
The amphiphilic nature of this compound, arising from its nonpolar phenyl ring and polar oxetane and amine groups, suggests its utility in the formation of self-assembling systems. In appropriate solvents, these molecules could spontaneously organize into well-defined supramolecular structures such as micelles, vesicles, or liquid crystals. The balance between the attractive forces, including hydrogen bonding and π-π stacking, and repulsive steric interactions would govern the morphology of the resulting assemblies.
The directionality of the hydrogen bonds involving the amine and oxetane groups can lead to the formation of ordered, one-dimensional chains or more complex three-dimensional networks, which are the foundational elements of soft materials. The ability to tune these interactions through chemical modification of the amine group provides a pathway to control the properties of the resulting materials.
Application in Polymer Chemistry and Functional Materials (Excluding Biocompatible Polymers)
The presence of a reactive primary amine group and a polymerizable oxetane ring opens up significant avenues for the application of this compound in polymer chemistry.
Monomer or Cross-Linking Agent in Polymer Synthesis
This compound can serve as a versatile monomer in various polymerization reactions. The primary amine allows for its incorporation into polyamides, polyimides, and polyureas through condensation polymerization. Concurrently, the oxetane ring can undergo cationic ring-opening polymerization to form polyethers. nih.govnih.govambeed.combldpharm.comsigmaaldrich.com This dual reactivity enables the synthesis of a wide array of polymer architectures, including linear polymers, hyperbranched polymers, and cross-linked networks. nih.gov
When used as a cross-linking agent, the bifunctionality of the molecule can be exploited to create robust polymer networks with tailored properties. The incorporation of the oxetane-phenylmethanamine moiety into a polymer backbone can enhance thermal stability, and mechanical strength, and introduce specific functionalities.
Table 2: Potential Polymerization Reactions Involving this compound
| Reactive Group | Polymerization Type | Resulting Polymer Class |
| Primary Amine | Condensation Polymerization | Polyamides, Polyimides, Polyureas |
| Oxetane Ring | Cationic Ring-Opening Polymerization | Polyethers |
Development of Optoelectronic Materials or Coatings
The combination of an aromatic system with a polar oxetane ring in this compound suggests its potential for use in the development of optoelectronic materials. The phenyl ring can contribute to the electronic properties of a material, while the amine group can be a site for attaching chromophores or other photoactive units. The polar nature of the oxetane ring could influence the morphology and charge transport properties of thin films.
While specific research on the optoelectronic applications of this particular compound is limited, the general class of amine-functionalized aromatic compounds is known to be useful in organic light-emitting diodes (OLEDs) and other organic electronic devices. The incorporation of the oxetane moiety could offer a novel way to fine-tune the electronic and physical properties of these materials, potentially leading to improved device performance and stability.
Derivatization and Analog Development Based on 1 4 Oxetan 3 Yl Phenyl Methanamine Scaffolding
Structural Modifications at the Amine Functionality
The primary amine group of 1-[4-(oxetan-3-yl)phenyl]methanamine serves as a key handle for a wide array of structural modifications. Derivatization at this site allows for the introduction of diverse functional groups that can modulate the compound's size, polarity, and hydrogen bonding capabilities, directly impacting its interaction with biological targets.
Secondary and Tertiary Amine Formation
The conversion of the primary amine to secondary and tertiary amines is a fundamental strategy in analog development. These modifications can alter a compound's basicity, lipophilicity, and steric profile. Standard synthetic methodologies such as reductive amination with aldehydes or ketones, or direct N-alkylation with alkyl halides, are commonly employed.
For instance, secondary amines can be synthesized through the reaction of this compound with an appropriate aldehyde to form a Schiff base, which is then reduced, often in situ, using reducing agents like sodium borohydride. A more controlled, multi-step approach involves the formation of a 2-nitrobenzenesulfonamide, followed by N-alkylation and subsequent removal of the activating group with a thiol reagent to yield the secondary amine. orgsyn.org
The synthesis of tertiary amines can be achieved by dialkylation of the primary amine or by methylation of a secondary amine precursor. A documented example involves the preparation of N,N-dibenzyl-1-(oxetan-3-yl)methanamine, a dibenzylated tertiary amine derivative of the core scaffold. google.com Another relevant synthetic route is the reaction of a piperidine (B6355638) derivative with an oxetane (B1205548), followed by methylation to yield a tertiary amine, a strategy that can be adapted to the phenylmethanamine scaffold.
Amide, Sulfonamide, and Urea (B33335) Derivatives
The primary amine is readily converted into amide, sulfonamide, and urea derivatives, each introducing distinct electronic and steric properties. These functional groups are prevalent in pharmaceuticals due to their robust chemical nature and ability to participate in hydrogen bonding interactions with protein targets. organic-chemistry.orgluxembourg-bio.com
Amide derivatives are typically synthesized by reacting the primary amine with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents. These reactions are generally high-yielding and allow for the introduction of a vast array of substituents. nih.gov
Sulfonamide derivatives are prepared by the reaction of the amine with a sulfonyl chloride in the presence of a base. nih.gov This functional group is a key component in many drugs and is known for its chemical stability and strong hydrogen-bond accepting capabilities. A modern, milder approach for sulfonamide synthesis utilizes sulfonate esters of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which is compatible with acid-sensitive functional groups. luxembourg-bio.com
Urea derivatives are accessible through several synthetic routes. The most common method involves the reaction of the primary amine with an isocyanate. asianpubs.orgresearchgate.net Due to the toxicity of many isocyanates and their precursors like phosgene (B1210022), safer alternatives have been developed. These include the use of N,N'-carbonyldiimidazole (CDI), which acts as a phosgene equivalent to form an intermediate that subsequently reacts with another amine to form the urea. nih.gov Another method involves the reaction of a primary amine with a phenyl carbamate (B1207046) in a solvent like dimethyl sulfoxide. google.com These methods provide access to a wide range of symmetrically and asymmetrically substituted ureas. nih.gov
Chemical Transformations of the Oxetane Ring System
The oxetane ring, while often incorporated for its metabolic stability, can also be a site for chemical modification. wikipedia.org These transformations, though sometimes challenging due to the ring strain, can lead to novel scaffolds with unique three-dimensional shapes and properties.
Ring Expansion or Contraction Strategies
The inherent strain of the four-membered oxetane ring makes it susceptible to ring expansion reactions under certain conditions, providing access to larger heterocyclic systems. sioc-journal.cn For example, reactions of oxetanes with diazo compounds in the presence of a catalyst can lead to ring expansion, forming five-membered tetrahydrofurans or larger oxacycles. acs.orgsioc-journal.cn Dual palladium and acid catalysis can promote the arylative skeletal rearrangement of 3-vinyloxetan-3-ols into 2,5-dihydrofurans, a transformation that highlights the potential for converting oxetane-containing scaffolds into different heterocyclic systems. researchgate.net Other methods, such as those involving free radicals or various rearrangements like the Tiffeneau–Demjanov rearrangement, can also be employed to expand six-membered rings to larger systems, and similar principles could be applied to oxetane chemistry. nih.gov
Conversely, ring contraction reactions can transform larger rings into smaller, more strained systems. chemistrysteps.cometsu.edu While less common for oxetanes, photochemical rearrangements, such as the Norrish type II reaction, can induce the ring contraction of piperidines to pyrrolidines, suggesting that light-mediated transformations could potentially be explored for oxetane systems. nih.gov Lewis acid-catalyzed ring contraction of cyclohexane (B81311) epoxides to form cyclopentane (B165970) derivatives is another known transformation that proceeds through a carbocation intermediate and subsequent alkyl shift, a mechanism that could theoretically be applied to larger rings containing an oxygen atom. chemistrysteps.com
Substitution on the Oxetane Ring
Direct functionalization of the oxetane ring in a pre-formed molecule like this compound is synthetically challenging. The more common and practical approach involves the use of a pre-functionalized oxetane building block in the synthesis. enamine.net
A key starting material for creating substituted oxetanes is oxetan-3-one. This ketone can undergo a variety of reactions at the carbonyl position. For example, reaction with organometallic reagents can introduce a substituent and a hydroxyl group, which can be further modified. A robust, two-step method starting from oxetan-3-one allows for the synthesis of various 3-amino-3-substituted oxetanes. enamine.net This strategy enables the creation of analogs where a substituent is present on the same carbon as the phenyl ring, effectively generating 3,3-disubstituted oxetanes. Such substitutions can significantly impact the molecule's conformation and stability. wikipedia.org
Diversification of the Phenyl Moiety
The phenyl ring acts as a crucial linker between the amine functionality and the oxetane ring, and its decoration with various substituents is a powerful strategy for modulating a compound's properties. Modern cross-coupling reactions are instrumental in achieving this diversification.
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are cornerstone methods for forming new carbon-carbon and carbon-nitrogen bonds on an aromatic ring. organic-chemistry.orglibretexts.orgmdpi.com To apply these methods, one would typically start with a halogenated version of the scaffold, for example, 1-[4-(oxetan-3-yl)-3-bromophenyl]methanamine.
The Suzuki-Miyaura reaction would involve coupling this bromo-derivative with a wide variety of boronic acids or esters to introduce new aryl, heteroaryl, alkyl, or alkenyl groups onto the phenyl ring. mdpi.comnih.gov This method is known for its mild conditions and tolerance of a broad range of functional groups. nih.gov
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This would enable the introduction of various amino substituents onto the phenyl ring, significantly altering the polarity and hydrogen-bonding potential of the molecule. The development of advanced catalyst systems has broadened the scope of this reaction to include a vast array of amine coupling partners under mild conditions. organic-chemistry.org These powerful synthetic tools provide a modular and efficient approach to extensively explore the structure-activity relationships of the this compound scaffold by modifying its central aromatic core.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the phenyl ring in this compound can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can significantly alter the molecule's interaction with biological targets and its metabolic stability.
Electron-Donating Groups (EDGs):
EDGs increase the electron density of the aromatic ring. Common examples include alkoxy, alkyl, and amino groups. The introduction of such groups can enhance binding to targets that favor electron-rich aromatic systems. For instance, the synthesis of analogs with a methoxy (B1213986) or methylphenoxy group on the phenyl ring has been explored. scbt.com
Electron-Withdrawing Groups (EWGs):
Conversely, EWGs decrease the electron density of the phenyl ring. Halogens (e.g., fluorine, chlorine) and trifluoromethyl groups are frequently used EWGs in medicinal chemistry. These groups can alter the acidity of the amine group, influence metabolic pathways, and introduce new interaction points, such as halogen bonding. The synthesis of derivatives like [4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine (B1396320) highlights the exploration of EWGs on this scaffold. vwr.com
A comparative table of representative analogs is presented below:
| Compound Name | Modification | Potential Effect |
| 1-[4-(3-Methylphenoxy)phenyl]methanamine scbt.com | Introduction of a methylphenoxy group (EDG) | Increased electron density on the phenyl ring |
| [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine vwr.com | Introduction of a trifluoromethyl group (EWG) | Decreased electron density and altered acidity |
Interactive Data Table: EDG/EWG Analogs
| Compound Name | Molecular Formula | Molecular Weight | Modification Type |
| 1-[4-(3-Methylphenoxy)phenyl]methanamine | C14H15NO | 213.28 | EDG |
| [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine | C11H12F3NO2 | 263.21 | EWG |
Fusion with Other Aromatic or Heteroaromatic Systems
Fusing the phenyl ring of this compound with other aromatic or heteroaromatic systems is a strategy to expand the chemical space and introduce novel structural motifs. This approach can lead to compounds with altered shapes, sizes, and electronic distributions, potentially improving target engagement and pharmacokinetic properties.
Examples of this strategy include the synthesis of analogs where the phenyl group is replaced by or fused with:
Pyridinyl systems: The introduction of a pyridine (B92270) ring, as seen in [4-(pyridin-4-yl)phenyl]methanamine, can introduce a basic nitrogen atom, which can serve as a hydrogen bond acceptor and alter the solubility and acid-base properties of the molecule. sigmaaldrich.com
Imidazolyl systems: The synthesis of compounds like 1-[4-(1H-imidazol-1-yl)phenyl]methanamine introduces a different heteroaromatic ring with distinct electronic and steric properties. sigmaaldrich.com
These modifications can significantly impact how the molecule orients itself within a binding pocket and can introduce new vectors for interaction with the target protein.
Creation of Conformationally Restricted Analogues
Constraining the conformation of a flexible molecule like this compound can be a powerful tool in drug discovery. By reducing the number of accessible conformations, it is possible to pre-organize the molecule into its bioactive conformation, which can lead to increased potency and selectivity. This can also have a favorable impact on the entropy of binding.
Cyclization Strategies Involving the Amine and Phenyl Groups
One approach to conformational restriction is to cyclize the molecule by forming a new ring that involves the aminomethyl group and the phenyl ring. This can be achieved through various synthetic methodologies. For example, intramolecular reactions can lead to the formation of fused or spirocyclic systems.
Spatially Defined Scaffolds Incorporating the Oxetane
Another strategy for creating conformationally restricted analogs involves incorporating the oxetane ring into a more complex, rigid scaffold. This can fix the relative orientation of the oxetane and the phenylmethanamine moieties.
Examples of such scaffolds include:
Piperidine and Piperazine (B1678402) Scaffolds: Incorporating the oxetane into piperidine or piperazine rings can create rigid structures with defined spatial arrangements. Compounds like 1-(oxetan-3-yl)piperazine (B1456795) and (3-(piperidin-4-yl)phenyl)methanamine (B13350964) illustrate the use of these heterocycles to create more complex and conformationally defined molecules. nih.govsigmaaldrich.com
Spirocyclic Systems: The creation of spirocycles, where two rings share a single atom, is another effective way to introduce conformational rigidity. Scaffolds like 2-oxa-6-azaspiro[3.3]heptane demonstrate the use of spirocyclic systems that can incorporate an oxetane-like motif. acuragen.com
The development of these spatially defined scaffolds allows for a more precise exploration of the three-dimensional requirements for biological activity.
Interactive Data Table: Conformationally Restricted Analogs
| Compound Name | CAS Number | Molecular Formula | Scaffold Type |
| 1-(Oxetan-3-yl)piperazine | 1254115-23-5 | C7H14N2O | Piperazine |
| (3-(Piperidin-4-yl)phenyl)methanamine | 864069-19-2 | C12H18N2 | Piperidine |
| 2-Oxa-6-azaspiro[3.3]heptane | Not Available | C5H9NO | Spirocyclic |
Future Research Directions and Emerging Paradigms for 1 4 Oxetan 3 Yl Phenyl Methanamine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the precision, efficiency, and safety of continuous flow chemistry and automated platforms. For 1-[4-(oxetan-3-yl)phenyl]methanamine, these technologies offer a significant leap forward, particularly in managing the synthesis of its strained oxetane (B1205548) core.
Recent studies have demonstrated the successful generation and use of highly unstable intermediates like 3-oxetanyllithium using continuous flow technology. acs.orgnih.gov This method, which involves a lithium-halogen exchange on a precursor like 3-iodooxetane, is challenging in traditional batch processes but becomes viable and sustainable in a flow system. acs.org The ability to rapidly generate and immediately react such an intermediate would be a key step in an automated synthesis of the target molecule. nih.gov Flow chemistry offers superior control over reaction parameters, which is crucial for handling the high ring strain energy of oxetanes (approximately 107 kJ/mol). wikipedia.org
An automated platform could integrate the flow synthesis of the oxetane precursor with subsequent cross-coupling and functionalization steps to build the final this compound structure. This approach would not only improve yield and purity but also facilitate the rapid generation of a library of analogues for further research. The benefits of flow technology over batch processes for similar structures have been highlighted by the successful synthesis of complex motifs like oxetane/oxirane and dioxetane structures in higher yields. acs.orgnih.gov
Exploration of Photoredox and Electrochemistry in its Transformations
Photoredox and electrochemical methods represent a paradigm shift in synthetic chemistry, offering green, catalyst-driven transformations under mild conditions. The application of these techniques to this compound could unveil novel reaction pathways for both its synthesis and derivatization.
The benzylic amine moiety is particularly amenable to electrochemical transformations. Research has shown that electrochemical methods can be used for the direct amidation of alkylarenes via a Ritter-type reaction, using acetonitrile (B52724) as the nitrogen source without external mediators. thieme-connect.de This suggests a potential electrochemical route to synthesize derivatives directly from a 4-(oxetan-3-yl)toluene precursor. Furthermore, electrochemical synthesis has been successfully applied to create complex heterocycles like imidazoles from benzyl (B1604629) amines. mdpi.com Applying such a strategy to this compound could generate novel, complex scaffolds.
Visible-light-mediated photoredox catalysis is another promising avenue. The Paternò–Büchi reaction, a [2+2] cycloaddition, is a classic method for oxetane synthesis that can be facilitated by light. nih.gov Modern advancements using visible-light photocatalysis could provide enantioselective routes to chiral oxetane cores. nih.gov For the benzylic amine portion, photoinduced reactions have been used for C-H functionalization via hydrogen atom transfer (HAT), enabling the formation of new C-C bonds under mild conditions. researchgate.net Exploring these light-driven reactions could lead to new methods for modifying the structure of this compound with high selectivity.
Advanced Spectroscopic Studies for Dynamic Processes and Excited States
The unique structural features of this compound—specifically the strained, puckered oxetane ring—warrant investigation using advanced spectroscopic techniques. acs.orgmdpi.com Such studies can provide profound insights into its conformational dynamics, electronic properties, and behavior in excited states.
The oxetane ring is not perfectly planar; it adopts a puckered conformation to relieve some of its inherent strain. mdpi.com The degree of this puckering can be influenced by its substituents. mdpi.com Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including variable-temperature NMR and 2D NMR techniques, can be used to probe the conformational dynamics of the oxetane ring and determine the energetic barriers between different puckered states. ethz.chresearchgate.net Understanding these dynamics is crucial as the conformation can significantly impact how the molecule interacts with biological targets or participates in chemical reactions. Computational analysis, in conjunction with NMR data, has been used to revise the structures of numerous natural products containing the oxetane moiety, highlighting the importance of precise spectroscopic interpretation. acs.org
Furthermore, techniques like fluorescence spectroscopy and transient absorption spectroscopy can be employed to study the excited-state properties of the molecule. The interaction between the phenyl ring's π-system and the oxetane and amine substituents could lead to interesting photophysical behaviors.
Development of Novel Synthetic Methodologies Inspired by its Structure
The juxtaposition of a reactive benzylic amine and a strained oxetane ring within the same molecule can inspire the development of entirely new synthetic transformations. The unique reactivity of each functional group could be harnessed in cascade or tandem reactions to build molecular complexity efficiently.
The oxetane ring, due to its strain, can undergo ring-opening reactions with various nucleophiles. acs.org This reactivity has been exploited to synthesize functional polymers and other complex molecules. radtech.org A novel synthetic strategy could involve an initial transformation at the benzylic amine, which then triggers a subsequent intramolecular reaction involving the oxetane ring. For instance, the formation of an imine at the amine position could be followed by an intramolecular cyclization or rearrangement involving the oxetane, potentially directed by a catalyst.
Conversely, the oxetane could act as a directing group or a latent functional group. Its strong σ-electron-withdrawing properties are known to lower the basicity of nearby amines. acs.org This electronic influence could be exploited to control the regioselectivity of reactions on the aromatic ring or at the benzylic position. Methodologies are being developed for the direct synthesis of highly substituted aromatic heterocycles like furans and pyrroles from keto-oxetanes, demonstrating their utility as versatile synthons. escholarship.org Inspired by this, this compound could serve as a precursor for novel heterocyclic systems.
Predictive Modeling for Chemical Reactivity and Synthetic Feasibility
Computational chemistry and predictive modeling are indispensable tools for modern chemical research. Applying these methods to this compound can accelerate the discovery of its properties and guide synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) models are well-established for predicting the properties of aromatic amines. nih.gov By developing new QSAR models that incorporate descriptors for the oxetane substituent, it would be possible to predict the biological activity or physicochemical properties of a wide range of derivatives without synthesizing each one. researchgate.netnih.gov Such models could screen virtual libraries of compounds, identifying the most promising candidates for synthesis. G-QSAR models have been successfully used to predict the activity of other complex amine derivatives by correlating properties like lipophilicity (XlogP) with biological function. benthamdirect.com
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, predict transition states, and calculate spectroscopic properties. acs.org For this compound, these calculations could predict the most likely sites of metabolic attack, assess the stability of the oxetane ring under various reaction conditions, and model its conformational preferences. acs.org This predictive power would make synthetic planning more efficient and rational, reducing trial-and-error experimentation.
Potential for New Material Discovery Based on its Unique Structural Features
The structure of this compound makes it an intriguing monomer for the synthesis of novel functional polymers and materials. The presence of both a polymerizable oxetane ring and a versatile amine functional group opens up possibilities for creating advanced materials with tailored properties.
Oxetanes can undergo cationic ring-opening polymerization to form polyethers. wikipedia.orgradtech.org This process, often initiated by Lewis acids or photo-acid generators, yields linear or cross-linked polymers. radtech.org The resulting polyoxetane backbone is a soft, somewhat polar polyether network. oup.com By polymerizing this compound, a polyether could be created with pendant 4-(aminomethyl)phenyl groups at regular intervals.
The amine groups along the polymer chain would offer sites for further functionalization, cross-linking, or for imparting specific properties like pH-responsiveness or metal-ion chelation. Such polymers could have applications as functional resins, adhesives, or as matrices for polymer electrolytes. oup.commdpi.com The synthesis of hyperbranched polyoxetanes has been reported, and using the target molecule as a monomer could lead to unique hyperbranched structures with a high density of functional groups on their periphery. mdpi.com Furthermore, the incorporation of unique functionalities, such as carboranes, into polyoxetanes has been explored for specialized applications like energetic polymers, suggesting a broad scope for new material discovery. dtic.mil
Q & A
Basic: What are the optimal synthetic routes for 1-[4-(oxetan-3-yl)phenyl]methanamine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For example:
- Step 1: Coupling of oxetane-3-ol with a halogenated benzene derivative (e.g., 4-bromophenylmethanamine) using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the oxetane moiety .
- Step 2: Protection and deprotection of the amine group to avoid side reactions. Boc (tert-butoxycarbonyl) protection is common, followed by acidic deprotection .
- Key Considerations: Reaction temperature (often 80–110°C), inert atmosphere (N₂/Ar), and catalysts like Pd(PPh₃)₄. Yields can vary (30–70%), requiring purification via column chromatography or recrystallization .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural features (e.g., oxetane ring protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 190.12) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Structural Modifications: Synthesize analogs by varying substituents on the phenyl ring (e.g., electron-withdrawing groups like -F or -CF₃) or replacing oxetane with other heterocycles (e.g., tetrahydrofuran) .
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, oxetane-containing compounds often exhibit enhanced metabolic stability compared to non-cyclic ethers .
- Data Correlation: Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Experimental Replication: Repeat assays under standardized conditions (e.g., pH, temperature, cell lines) to rule out variability .
- Analytical Validation: Confirm compound stability during assays using LC-MS to detect degradation products .
- Meta-Analysis: Compare data across studies with attention to assay type (e.g., in vitro vs. in vivo) and dosage ranges. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability .
Basic: What are the recommended storage conditions and stability profiles?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation of the amine group .
- Stability: Monitor via periodic HPLC analysis. The oxetane ring is generally stable in acidic/basic conditions but may degrade under prolonged UV exposure .
Advanced: What in silico methods predict biological targets or off-target effects?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities for targets such as G-protein-coupled receptors (GPCRs) or kinases .
- Pharmacophore Modeling: Identify key interaction motifs (e.g., amine group for hydrogen bonding, oxetane for lipophilic interactions) .
- Off-Target Screening: Employ databases like PubChem BioAssay to cross-reference structural similarities with known bioactive compounds .
Basic: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization: Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance coupling efficiency .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .
- Process Monitoring: Implement in-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Metabolite Identification: Use LC-MS/MS to detect toxic metabolites (e.g., reactive aldehydes from oxidative degradation) .
- Prodrug Design: Modify the amine group to a carbamate or amide to reduce acute toxicity while retaining activity .
- In Silico Toxicity Prediction: Tools like ProTox-II assess hepatotoxicity or mutagenicity risks based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
